Cas no 168555-66-6 (Fosbretabulin disodium)

Fosbretabulin disodium 化学的及び物理的性質
名前と識別子
-
- Combretastatin A4 disodium phosphate
- 2-Methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol dihydrogen phosphate disodium salt
- Combretastatin A4 Phosphate Disodium Salt
- Fosbretabulin disodium
- COMBRETASTATIN A-4 PHOSPHATE, DISODIUM SALT
- disodium,[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate
- Fosbretabulin (Combretastatin A4 Phosphate (CA4P)) Disodium
- CA 4P
- CA4DP
- Combretastatin A-4 phosphate
- Fosbretabulin disodium (USAN)
- Fosbretabulin disodium salt
- Zybrestat
- 2-Methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl disodium phosphate
- Combretastatin A4 phosphate disodium
- Fosbretabulin (disodiuM)
- CoMbretastatin A4 disodiuM
- Fosbretabulin disodiuM (CA4P)
- CoMbretastatin A4 Phosphate(CA4P)
- CA-4P, Combretastatin A-4 phosphate
- CA4P
- PHE022
- AOB2521
- Combretastatin A4 Phosphate (CA4P)
- Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,1-(dihydrogen phosphate), sodium salt (1:2)
- Disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate
- Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-, 1-(dihydrogen phosphate), sodium salt (1:2)
-
- MDL: MFCD00943911
- インチ: 1S/C18H21O8P.Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;/h5-11H,1-4H3,(H2,19,20,21);/b6-5-;
- InChIKey: SFKGCTYUWCBOHY-YSMBQZINSA-N
- ほほえんだ: P(=O)(O[H])(O[H])OC1=C(C([H])=C([H])C(=C1[H])/C(/[H])=C(/[H])\C1C([H])=C(C(=C(C=1[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H].[Na] |^1:48|
計算された属性
- せいみつぶんしりょう: 440.06100
- どういたいしつりょう: 419.08717390 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 508
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104
- ぶんしりょう: 419.3
じっけんとくせい
- 色と性状: 白色固体
- ゆうかいてん: 238-242 ºC
- ふってん: 611.8°C at 760 mmHg
- ようかいど: H2O: soluble5mg/mL, clear
- PSA: 119.15000
- LogP: 4.23930
Fosbretabulin disodium セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Fosbretabulin disodium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012433-50mg |
Fosbretabulin disodium |
168555-66-6 | 99% | 50mg |
¥797 | 2024-05-25 | |
Ambeed | A116116-10mg |
Disodium (Z)-2-methoxy-5-(3,4,5-trimethoxystyryl)phenyl phosphate |
168555-66-6 | 98% | 10mg |
$76.0 | 2025-02-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | FD18018-1g |
ETHYL 2,6-DICHLORONICOTINATE |
168555-66-6 | 1g |
¥8856.0 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | C3009-100MG |
Combretastatin A4 disodium phosphate |
168555-66-6 | 98% | 100mg |
¥3465.00 | 2023-09-15 | |
Advanced ChemBlocks | 10520-1G |
Combretastatin A4 disodium phosphate |
168555-66-6 | 98% | 1G |
$895 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F30630-250mg |
Fosbretabulin disodium |
168555-66-6 | 98% | 250mg |
¥2738.0 | 2023-05-12 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T6272-2mg |
Fosbretabulin Disodium |
168555-66-6 | >98% | 2mg |
¥452.0 | 2023-05-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3009-20mg |
Fosbretabulin disodium |
168555-66-6 | 98.0%(LC) | 20mg |
¥895.0 | 2023-05-12 | |
Key Organics Ltd | AS-74880-100MG |
disodium 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate |
168555-66-6 | >97% | 100mg |
£338.00 | 2023-09-08 | |
ChemScence | CS-1484-10mg |
Fosbretabulin (disodium) |
168555-66-6 | 99.47% | 10mg |
$120.0 | 2022-04-27 |
Fosbretabulin disodium 関連文献
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Stilbenes Stilbenes
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Stilbenes
- Pharmaceutical and Biochemical Products Medical Disease Classifications
- Catalysts and Inorganic Chemicals Inorganic Compounds Salt
- Catalysts and Inorganic Chemicals Inorganic Compounds
Fosbretabulin disodiumに関する追加情報
Introduction to Fosbretabulin Disodium (CAS No. 168555-66-6)
Fosbretabulin disodium, chemically designated as 6-(3,5-dimethoxy-4-hydroxyphenyl)-3-methyl-1H-indazol-5-amine disodium salt, is a compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 168555-66-6, this molecule represents a novel therapeutic agent that has been extensively studied for its potential in targeting specific biological pathways involved in cancer progression. The compound's unique structural features and mechanism of action have positioned it as a promising candidate for further clinical investigation.
The chemical structure of Fosbretabulin disodium incorporates several key functional groups that contribute to its pharmacological properties. The indazole core, combined with hydroxyl and methoxy substituents, facilitates interactions with various cellular targets. This structural design not only enhances binding affinity but also modulates the compound's solubility and bioavailability, making it suitable for intravenous administration. The disodium salt form improves water solubility, which is crucial for formulating an effective pharmaceutical product.
Recent advancements in targeted therapy have highlighted the importance of inhibiting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) in cancer treatment. Fosbretabulin disodium has been identified as a potent inhibitor of these receptors, which play a critical role in tumor angiogenesis—the formation of new blood vessels that supply nutrients to growing tumors. By disrupting this process, the compound can induce tumor starvation and inhibit metastatic spread.
One of the most compelling aspects of Fosbretabulin disodium is its mechanism of action, which involves the inhibition of signaling pathways that promote cell survival and proliferation. Preclinical studies have demonstrated that the compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index. This selectivity is attributed to differences in receptor expression and downstream signaling cascades between tumor and healthy tissues.
Current research efforts are focused on optimizing the pharmacokinetic profile of Fosbretabulin disodium to enhance its clinical efficacy. Phase I clinical trials have shown promising results regarding safety and tolerability, with manageable side effects such as fatigue and mild hematologic abnormalities. These findings have encouraged further investigation into combination therapies, where Fosbretabulin disodium may be paired with other anti-cancer agents to improve treatment outcomes.
The development of novel chemotherapeutic agents like Fosbretabulin disodium relies heavily on understanding the complex interplay between cancer biology and drug interactions. Researchers are exploring ways to modulate resistance mechanisms by targeting additional pathways or enhancing drug delivery systems. Nanotechnology-based approaches, for instance, have shown potential in improving bioavailability and reducing off-target effects.
As our understanding of cancer genetics advances, personalized medicine approaches are becoming increasingly relevant. Fosbretabulin disodium could play a pivotal role in this context by being tailored to specific genetic profiles of tumors. By identifying biomarkers that predict response to therapy, clinicians can stratify patients more effectively, leading to more precise treatment strategies.
The future of Fosbretabulin disodium lies in its integration into comprehensive treatment regimens that address multiple aspects of cancer biology. By combining it with immunotherapy or targeted small molecules, researchers aim to create synergistic effects that overcome current limitations in cancer treatment. Such multidisciplinary approaches hold the promise of transforming standard care practices and improving patient survival rates.
In conclusion, Fosbretabulin disodium (CAS No. 168555-66-6) represents a significant advancement in oncology research. Its unique mechanism of action, combined with promising preclinical and clinical data, positions it as a valuable asset in the fight against cancer. Ongoing studies continue to uncover new possibilities for its application, reinforcing its potential as a cornerstone in next-generation cancer therapies.
168555-66-6 (Fosbretabulin disodium) 関連製品
- 222030-63-9((Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)phenyl dihydrogen phosphate)
- 220243-81-2(tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate)
- 1805578-43-1(3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde)
- 1016734-35-2(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine)
- 1098070-03-1(2-((3-Bromophenyl)thio)ethanamine)
- 2228136-03-4(2-(5-methoxy-2-nitrophenyl)-2-methyloxirane)
- 2839157-92-3(2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole)
- 1448073-46-8(3-{4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine-1-carbonyl}-2H-chromen-2-one)
- 893644-94-5(2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid)
- 2172143-59-6(2-(N-ethylacetamido)-1,3-thiazol-4-ylmethanesulfonyl fluoride)

